molecular formula C9H13BO3 B7590676 (2-Methoxy-3,4-dimethylphenyl)boronic acid

(2-Methoxy-3,4-dimethylphenyl)boronic acid

Cat. No.: B7590676
M. Wt: 180.01 g/mol
InChI Key: RRFOCPXSRBABCA-UHFFFAOYSA-N
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Description

(2-Methoxy-3,4-dimethylphenyl)boronic acid is an organoboron compound with the molecular formula C9H13BO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with methoxy and dimethyl groups. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-3,4-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-methoxy-3,4-dimethylphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions: (2-Methoxy-3,4-dimethylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in other reactions, including oxidation and substitution reactions .

Common Reagents and Conditions:

    Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Suzuki-Miyaura Reaction: Biaryl compounds.

    Oxidation: Corresponding phenols or quinones.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(2-Methoxy-3,4-dimethylphenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Industry: It is used in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The primary mechanism of action for (2-Methoxy-3,4-dimethylphenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with cellular components through boron-oxygen bonds.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 2,4-Dimethoxyphenylboronic acid

Comparison: (2-Methoxy-3,4-dimethylphenyl)boronic acid is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring. This substitution pattern can influence its reactivity and selectivity in chemical reactions compared to other boronic acids. For example, the methoxy group can act as an electron-donating group, enhancing the nucleophilicity of the boronic acid, while the dimethyl groups can provide steric hindrance, affecting the overall reaction outcome .

Properties

IUPAC Name

(2-methoxy-3,4-dimethylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-6-4-5-8(10(11)12)9(13-3)7(6)2/h4-5,11-12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFOCPXSRBABCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C)C)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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